1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
Description
Properties
IUPAC Name |
1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCBGPDUILJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579121 | |
| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96920-28-4 | |
| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination
Direct bromination of methoxybenzene precursors using bromine (Br₂) or benzyltrimethylammonium tribromide in dichloromethane at low temperatures (-40°C to 0°C) ensures selective para- and ortho-substitution. For instance, brominating 2-methoxyphenol with Br₂ in the presence of tert-butylamine generates 1,5-dibromo-2-methoxybenzene, a key intermediate.
Post-Coupling Bromination
After etherification, additional bromination steps using bromine/tert-butylamine complexes or N-bromosuccinimide (NBS) refine substitution patterns. This method is particularly useful for introducing bromine atoms at the 3- and 5-positions of the non-methoxy ring, though over-bromination remains a challenge.
Catalytic Optimization and Reaction Conditions
Catalysts play a pivotal role in improving efficiency:
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 100°C | 65 | |
| Pd(OAc)₂/Xantphos | Toluene | 80°C | 72 | |
| K₂CO₃ (base) | Acetonitrile | 60°C | 58 |
Copper(I) iodide (CuI) with chelating ligands enhances coupling efficiency, while palladium catalysts (e.g., Pd(OAc)₂) enable milder conditions. Solvent choice also impacts regioselectivity; polar solvents like DMF favor ether bond formation, whereas toluene reduces side reactions.
Biosynthetic Pathways in Marine Organisms
Recent studies identify marine sponges as natural producers of 1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene via enzymatic bromination. Agarwal et al. (2017) demonstrated that bromoperoxidases in Dysidea species catalyze the sequential bromination of methoxylated diphenyl ether precursors, achieving near-quantitative yields under physiological conditions. This pathway offers an eco-friendly alternative to chemical synthesis, though scalability remains limited.
Purification and Characterization
Post-synthesis purification typically involves column chromatography using silica gel and gradient elution with hexane/ethyl acetate (4:1 to 2:1 v/v). Advanced techniques like preparative HPLC or recrystallization from ethanol improve purity (>95%). Structural confirmation relies on:
-
NMR spectroscopy : Distinct signals for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.9–7.3 ppm).
-
Mass spectrometry : Molecular ion peak at m/z 515.8 (M⁺) with characteristic Br isotope patterns.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents such as benzene or toluene.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenolic derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's diverse biological activities:
- Antimicrobial Properties : Research indicates that 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6.3 µM .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines in RAW 264.7 macrophages by interfering with reactive oxygen species (ROS)-mediated ERK signaling pathways. This suggests potential applications in treating inflammatory diseases .
Environmental Applications
The environmental impact of brominated compounds has garnered attention due to their persistence and bioaccumulation in ecosystems:
- Bioremediation Potential : As a brominated diphenyl ether derivative, this compound may play a role in bioremediation strategies aimed at degrading persistent organic pollutants (POPs) in contaminated environments. Its structural characteristics allow for interactions with various microbial communities that can facilitate biodegradation processes .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on extracts from marine organisms revealed that 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene isolated from the sponge Dysidea herbacea exhibited significant antibacterial activity against multiple clinical strains of bacteria. The study emphasized its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Inhibition of Inflammatory Responses
In vitro experiments showed that this compound could effectively reduce inflammation markers in macrophage cell lines. The findings suggest its utility in developing therapeutic agents for conditions characterized by chronic inflammation .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Structural Isomers: Positional Variations
- IUPAC Name: 1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene
- Key Differences: The methoxy group is at position 3, and the 2,4-dibromophenoxy group is at position 2 (vs. methoxy at position 2 and phenoxy at position 3 in the target compound).
- For example, methoxy placement influences hydrogen-bonding capacity and lipophilicity .
Halogenated Derivatives: Chlorine Substitution
1,5-Dibromo-2-chloro-3-(2,4-dibromophenoxy)-4-methoxybenzene ():
- Molecular Formula : C₁₃H₇O₂ClBr₄
- Key Differences : A chlorine atom replaces a hydrogen at position 2, and the methoxy group is at position 4.
- Implications : Chlorination increases molecular weight (550.26 g/mol) and lipophilicity, which may enhance membrane permeability but also toxicity. The altered substitution pattern could reduce steric accessibility at the central ring .
Bioactive PBDEs with Phenolic Groups
- Structure: 3,5-Dibromo-2-(2,4-dibromophenoxy)-phenol
- Bioactivity : IC₅₀ = 0.23 µM (anti-HBV), CC₅₀ = 4.19 µM.
Compound 2 (): - Structure: 3,4,5-Tribromo-2-(2,4-dibromophenoxy)-phenol
- Bioactivity : IC₅₀ = 0.80 µM (anti-HBV), CC₅₀ = 10.26 µM.
Key Differences : Both compounds feature a hydroxyl group instead of methoxy, enhancing solubility but also cytotoxicity. Increased bromination in Compound 2 correlates with higher CC₅₀ (lower toxicity) but reduced selectivity (SI = 12.8 vs. 18.2 for Compound 1) .
Comparative Data Table
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | IC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₈Br₄O₂ | 2-OCH₃, 3-O-(2,4-diBrPh) | 515.82 | N/R | N/R |
| 6-MeO-BDE-47 (Positional Isomer) | C₁₃H₈Br₄O₂ | 3-OCH₃, 2-O-(2,4-diBrPh) | 515.82 | N/R | N/R |
| 1,5-Dibromo-2-chloro-3-(2,4-diBrPh)-4-OCH₃ | C₁₃H₇O₂ClBr₄ | 2-Cl, 4-OCH₃, 3-O-(2,4-diBrPh) | 550.26 | N/R | N/R |
| Compound 1 (Anti-HBV PBDE) | C₁₂H₆Br₄O₂ | 2-O-(2,4-diBrPh), 3-Br, 5-Br, 2-OH | 517.79 | 0.23 | 4.19 |
| Compound 2 (Anti-HBV PBDE) | C₁₂H₅Br₅O₂ | 2-O-(2,4-diBrPh), 3-Br, 4-Br, 5-Br, 2-OH | 596.70 | 0.80 | 10.26 |
N/R: Not reported in the provided evidence.
Key Findings and Implications
Substituent Position: The placement of methoxy and phenoxy groups significantly impacts electronic and steric properties. For example, 6-MeO-BDE-47’s methoxy at position 3 may enhance interaction with polar biological targets compared to the target compound’s methoxy at position 2 .
Bromination in Compounds 1–2 improves antiviral activity but at the cost of cytotoxicity .
Functional Groups : Hydroxyl groups in Compounds 1–2 increase solubility but reduce selectivity compared to methoxy-containing analogs.
Biological Activity
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene is an organic compound characterized by multiple bromine substituents and a methoxy group on a benzene ring. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and environmental studies.
- Molecular Formula : C₁₃H₈Br₄O₂
- Molecular Weight : 515.82 g/mol
- IUPAC Name : 1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its reactivity, allowing it to participate in nucleophilic and electrophilic substitution reactions. The methoxy group can also engage in hydrogen bonding and other interactions that modulate enzyme activities and receptor functions.
Antimicrobial Activity
Research indicates that brominated compounds often exhibit antimicrobial properties. Studies have shown that derivatives similar to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene possess significant inhibitory effects against various bacterial strains. For instance, a related compound demonstrated an IC₅₀ value of 6.5 μM against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity Studies
A notable aspect of the biological activity of this compound is its cytotoxicity against cancer cell lines. In vitro studies have reported varying degrees of cytotoxic effects, with some derivatives showing IC₅₀ values in the low micromolar range. For example, compounds derived from marine sources with similar structures exhibited IC₅₀ values ranging from 0.62 μM to 10 μM against cancer cell lines such as HCT-15 and Jurkat cells .
Case Study 1: Marine-Derived Compounds
A study focused on marine-derived brominated compounds found that certain derivatives of dibromophenol exhibited strong PTP1B inhibitory activity, which is crucial for regulating insulin signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has revealed that the position and number of bromine substituents significantly influence biological activity. For instance, modifications that retained the dibromophenoxy group while altering the methoxy position resulted in enhanced inhibitory effects against specific enzymes .
Comparative Analysis
| Compound Name | IC₅₀ (μM) | Biological Activity |
|---|---|---|
| 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | Varies | Potential antimicrobial and anticancer activity |
| 3,5-Dibromo-2-(3′,5′-dibromo-2′-methoxyphenoxy)phenyl ethanoate | 0.62 | PTP1B inhibitor |
| 3,5-Dibromo-2-(3′,5′-dibromo-2′-methoxyphenoxy)phenyl benzoate | 0.69 | PTP1B inhibitor |
Q & A
Q. What are the optimal synthetic routes for 1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step halogenation and etherification. A literature approach for analogous compounds (e.g., 1,5-dichloro-3-(2,4-dichlorophenoxy)-2-methoxybenzene) uses nucleophilic aromatic substitution under reflux with polar aprotic solvents like DMSO. For brominated analogs, optimizing stoichiometry of brominating agents (e.g., NBS or Br₂) and controlling reaction temperature (e.g., 110°C for azide substitution) can improve yields . Post-reaction purification via column chromatography (hexanes/EtOAc gradients) or recrystallization (water-ethanol) enhances purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : -NMR identifies methoxy () and aromatic protons (), with splitting patterns revealing substitution positions. For example, coupling constants () differentiate ortho/meta/para substituents .
- X-ray Crystallography : Resolves bromine positions and dihedral angles between aromatic rings. The crystal structure of 1,5-dibromo-2,4-dimethoxybenzene (space group ) confirms planar geometry and intermolecular halogen bonding .
- GC/MS : Validates molecular weight (e.g., for tetrabrominated analogs) and purity (>95% by GC) .
Q. How does solvent choice impact the compound’s solubility and stability during storage?
- Methodological Answer : The compound is lipophilic due to bromine and methoxy groups. It dissolves in DMSO, DMF, or dichloromethane but precipitates in water. For long-term stability, store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., ethanol) if hydrolytic susceptibility is observed in analogs .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during bromination of the phenoxy-methoxybenzene scaffold?
- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing bromination to ortho/para positions. Steric hindrance from 2,4-dibromophenoxy groups may force bromination at less sterically crowded sites. Computational modeling (DFT) of charge distribution and transition states can predict preferred sites. Experimental validation via -NMR tracking of intermediate halogenation steps is critical .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) for analogs be resolved?
- Methodological Answer : Discrepancies arise from solvent effects, impurities, or substituent variations. For example, electron-withdrawing groups (e.g., nitro) deshield adjacent protons, shifting NMR peaks upfield. Cross-validate data using high-resolution MS and X-ray structures. Reproduce syntheses under standardized conditions (e.g., deuterated solvents, calibrated instruments) to isolate variables .
Q. What strategies are effective for evaluating the compound’s biological activity, given its structural complexity?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) against Gram-positive/negative strains. Use triclosan analogs as positive controls due to structural similarities in halogenated diphenyl ethers .
- Enzyme inhibition : Screen against enoyl-ACP reductase (FabI) using spectrophotometric NADH depletion assays. IC₅₀ values correlate with bromine’s electronegativity enhancing target binding .
- Toxicity profiling : Assess cytotoxicity (e.g., HepG2 cells) and environmental impact (e.g., Daphnia magna EC₅₀) to prioritize lead optimization .
Q. Can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations model solvation effects, while density functional theory (DFT) calculates activation energies for proposed reaction pathways (e.g., SNAr vs. radical mechanisms). Databases like Reaxys and PubChem provide benchmark data for validating predictions. For example, azide substitution kinetics in DMF align with computed transition-state geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
